7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:
- Position 8: A (2-phenylethyl)amino substituent, introducing flexibility and hydrogen-bonding capacity.
- Positions 1 and 3: Methyl groups, which sterically hinder rotational freedom and modulate electronic properties.
The latter exhibits a melting point of 164°C and distinct NMR signals (e.g., 3.39 ppm for N1-CH₃ and 7.02–7.56 ppm for aromatic protons) .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-25-19-18(20(28)26(2)22(25)29)27(15-17-11-7-4-8-12-17)21(24-19)23-14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMCBIAGVNBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Attachment of the phenylethylamino group: This is usually done through nucleophilic substitution reactions where the amino group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H23N5O2
- Molecular Weight : 377.45 g/mol
Structural Features
The compound features:
- A purine core.
- Substituents including a benzyl group and a phenylethylamino group.
These structural characteristics may influence its interaction with biological targets and enhance its pharmacological properties.
Medicinal Chemistry
The compound has garnered interest for its potential as a multitarget drug candidate. Its structure suggests possible interactions with enzymes and receptors involved in various biological pathways.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may inhibit specific inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Research indicates that it may exhibit anticancer properties by modulating cellular signaling pathways relevant to tumor growth and metastasis.
Case Studies
- In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, research has shown that it can modulate the activity of phosphodiesterases, which are crucial in cellular signaling.
- Animal Models : In vivo studies are ongoing to assess the efficacy of this compound in treating conditions such as cancer and chronic inflammation.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
Modifications at Position 7
The 7-position influences steric bulk and pharmacokinetics:
Key Observations :
- Halogenated benzyl groups (e.g., 2-chloro, 3-bromo) improve target binding via halogen interactions but may increase toxicity.
- Long alkyl chains (e.g., octyl) enhance lipophilicity but reduce aqueous solubility.
Biological Activity
7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative with significant potential in medicinal chemistry. Its structure is characterized by a purine core substituted with a benzyl group and a phenylethylamine moiety, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N5O2
- Molecular Weight : 377.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Adenosine Receptors : This compound may act as an agonist or antagonist at adenosine receptors (A1, A2A, A2B), which play crucial roles in mediating inflammation and cardiovascular responses .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting cancer and inflammatory processes .
- Signal Transduction Modulation : The compound's unique substitution pattern might allow it to modulate signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through the following mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell proliferation.
Case Study : In vitro studies have shown that this compound can reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.
Research Findings :
A study highlighted that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
Data Tables
| Biological Activity | Mechanism | Target | Effect |
|---|---|---|---|
| Anticancer | Apoptosis induction | Cancer cells | Reduced cell viability |
| Anti-inflammatory | Cytokine inhibition | Macrophages | Decreased TNF-alpha and IL-6 levels |
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Caffeine | C8H10N4O2 | Stimulant effects; adenosine receptor antagonist |
| Theobromine | C7H8N4O2 | Similar structure to caffeine; mild stimulant |
| Allopurinol | C5H4N4O3 | Xanthine oxidase inhibitor; used in gout treatment |
Q & A
Q. How to design a robust SAR study for 7-benzyl derivatives?
- Methodological Answer : Synthesize analogs with varied benzyl substituents (e.g., electron-withdrawing groups at para positions) and test in parallel assays (binding, cAMP, cytotoxicity). Use principal component analysis (PCA) to cluster bioactivity profiles and identify critical molecular descriptors (e.g., polar surface area, H-bond donors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
